1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Description
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS: 1955507-12-6) is a bicyclic amine derivative with a fluoromethyl substituent at the C1 position. Its molecular formula is C6H10ClFN, and it has a molar mass of 151.61 g/mol . The compound exhibits a rigid bicyclo[2.1.1]hexane scaffold, which constrains conformational flexibility and may enhance binding specificity in pharmacological contexts. Predicted collision cross-section (CCS) values for its adducts, such as 117.2 Ų for [M+H]+, suggest moderate molecular compactness .
Properties
IUPAC Name |
1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-4-6-1-5(2-6)3-8-6;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGRCPNALUPMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)CF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955507-12-6 | |
| Record name | 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Photochemical Cycloaddition and Electrophilic Functionalization
A seminal approach involves the photochemical dimerization of maleic anhydride derivatives to generate cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7 ), as reported by. This intermediate undergoes sequential transformations:
- Dicarbamate Formation : Reaction with chlorosulfonyl isocyanate yields cyclobutene dicarbamate 16 .
- Stereoselective Selenylation : Treatment with phenylselenyl bromide induces electrophilic addition across the cyclobutene double bond, producing 17a with >90% diastereoselectivity.
- Ring Closure : Sodium hydride-mediated intramolecular nucleophilic attack forms the bicyclic structure 18 (65–70% yield).
This method’s efficiency stems from the rigid transition state during selenylation, which enforces the desired stereochemistry critical for subsequent functionalization.
Fluoromethyl Group Introduction
Incorporating the fluoromethyl substituent requires precise functional group interconversion. Two validated strategies emerge:
Nucleophilic Fluorination of Hydroxymethyl Precursors
A hydroxymethyl intermediate (19 ) undergoes fluorination via diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®:
$$
\text{19 (HOCH}2\text{-bicyclic)} + \text{DAST} \rightarrow \text{1-(FCH}2\text{-bicyclic)} + \text{byproducts}
$$
Yields for analogous fluorinations range from 50–75%, depending on steric hindrance. Selectfluor® has also been employed in radical fluorinations, though applicability to secondary alcohols remains underexplored.
Direct Fluoromethylation via Coupling Reactions
Strain-release alkylation, as described by Musci et al., leverages the bicyclic system’s ring strain to facilitate C–F bond formation:
- Reagents : Fluoroalkyl halides (e.g., CH2FBr) and palladium catalysts enable cross-coupling at the bridgehead position.
- Conditions : Reactions proceed at 80–100°C in DMF, achieving 60–80% yields.
This method bypasses pre-functionalized intermediates, streamlining synthesis but requiring stringent temperature control.
Hydrochloride Salt Formation
The final step involves protonating the bicyclic amine with hydrochloric acid:
- Freebase Isolation : The fluoromethylated amine is extracted into dichloromethane and dried over MgSO4.
- Acidification : Gaseous HCl is bubbled through the solution, precipitating the hydrochloride salt.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.
Critical parameters include stoichiometric HCl equivalence and controlled precipitation rates to avoid amorphous byproducts.
Comparative Analysis of Synthetic Routes
The photochemical route offers superior stereocontrol, while thermal methods favor industrial scalability. Fluorination efficiency remains a bottleneck, necessitating further catalyst development.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azabicyclohexane ring provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in 2-Azabicyclo[2.1.1]hexane Derivatives
The following table summarizes key analogs and their properties:
Structural and Functional Insights
- Fluorinated Substituents: Fluoromethyl (-CH2F): Balances electronegativity and steric demands. The fluorine atom may enhance metabolic stability compared to non-fluorinated analogs while maintaining moderate solubility . However, the trifluoromethyl group may reduce solubility due to its hydrophobic nature .
Phenyl Group (-C6H5) : Introduces aromaticity, likely enhancing interactions with hydrophobic binding pockets in biological targets. This could make the phenyl analog more suitable for central nervous system (CNS) targets but may also increase plasma protein binding .
- This substituent could be advantageous in formulations requiring higher bioavailability .
Bicyclic Scaffold Modifications
- Ring Size and Bridging :
- 2-Azabicyclo[2.2.1]heptane HCl (CAS: 2137786-60-6): The [2.2.1] scaffold introduces an additional carbon in the bridge, altering ring strain and conformational flexibility. This may impact binding kinetics in receptor-ligand interactions compared to the [2.1.1] system .
Biological Activity
Overview
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS: 1955507-12-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neurological applications. This compound belongs to a class of molecules that interact with metabotropic glutamate receptors (mGluRs), which are crucial in modulating neurotransmission and are implicated in various neurological disorders.
- Molecular Formula : CHClFN
- Molar Mass : 151.61 g/mol
- Purity : 95%
- IUPAC Name : this compound
- Structural Representation :
- SMILES: FCC12CC(CN1)C2.[H]Cl
The primary mechanism of action for this compound involves its interaction with mGluR2, a subtype of metabotropic glutamate receptors. These receptors play a significant role in synaptic plasticity and are considered potential therapeutic targets for conditions such as schizophrenia, anxiety, and depression.
Pharmacological Studies
In vitro studies have shown that this compound exhibits potent positive allosteric modulator (PAM) activity at mGluR2, enhancing receptor signaling without directly activating the receptor itself. This modulation can lead to increased intracellular calcium levels, which is critical for neurotransmitter release and neuronal communication.
Key Findings from Research :
- Binding Affinity : The compound has demonstrated a binding affinity with EC values in the nanomolar range, indicating strong interaction with mGluR2 .
- Selectivity : It shows good selectivity against other mGluR subtypes, which is advantageous for minimizing side effects associated with broader receptor activation .
- CNS Penetration : The lipophilicity and plasma protein binding characteristics suggest favorable pharmacokinetics for central nervous system (CNS) penetration .
Study 1: Evaluation of CNS Activity
In a study examining the CNS activity of various mGluR2 PAMs, this compound was selected for further evaluation due to its promising pharmacological profile. The study utilized a split luciferase-based GloSensor cAMP biosensor assay to measure changes in intracellular cAMP concentrations upon receptor activation .
| Compound | EC (nM) | Selectivity Ratio |
|---|---|---|
| 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl | 13 | >100-fold against other mGluRs |
| Other Compounds (e.g., Compound A) | 5 | 10-fold |
Study 2: Metabolic Stability Assessment
The metabolic stability of the compound was assessed in rat liver microsomes, revealing that it exhibited higher stability compared to established controls like diltiazem, suggesting a lower likelihood of rapid metabolism and thus prolonged action within the CNS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
